2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes an aminopyrimidine core, ethoxyphenoxy, and dichlorobenzyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol typically involves multiple steps, starting from acyclic starting materials. The process includes:
Formation of the Pyrimidine Core: This step involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Functional Group Modifications: Subsequent steps include S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.
Final Assembly: The final step involves the coupling of the pyrimidine core with ethoxyphenoxy and dichlorobenzyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and ethoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A (AURKA) activity, leading to reduced phosphorylation of AURKA at Thr283 in human colon cancer cells . This inhibition causes cell cycle arrest at the G2/M phase and induces caspase-mediated apoptotic cell death .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol: This compound also inhibits AURKA activity and has similar biological effects.
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds show anticancer properties and are structurally related to the aminopyrimidine core.
Uniqueness
2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorobenzyl)oxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit AURKA and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C25H21Cl2N3O4 |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C25H21Cl2N3O4/c1-2-32-21-5-3-4-6-22(21)34-23-13-29-25(28)30-24(23)18-10-9-17(12-20(18)31)33-14-15-7-8-16(26)11-19(15)27/h3-13,31H,2,14H2,1H3,(H2,28,29,30) |
InChI Key |
ZCUNVYVSBXVWRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)O)N |
Origin of Product |
United States |
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